N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide: is a complex organic compound that features a benzodiazole ring, a cyclohexane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the cyclohexylethyl group. The final step involves the coupling of the benzodiazole derivative with cyclohexanecarboxylic acid under amide bond-forming conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine: In medicinal chemistry, N-{3-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide is studied for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism by which N-{3-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Bromomethyl methyl ether
Uniqueness: N-{3-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H37N3O |
---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H37N3O/c29-25(21-12-5-2-6-13-21)26-18-9-16-24-27-22-14-7-8-15-23(22)28(24)19-17-20-10-3-1-4-11-20/h7-8,14-15,20-21H,1-6,9-13,16-19H2,(H,26,29) |
InChI Key |
UJOSBKJVOJDDKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CCCNC(=O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.